![molecular formula C26H23F2N3O4 B1675694 LY-411575 CAS No. 209984-57-6](/img/structure/B1675694.png)
LY-411575
Vue d'ensemble
Description
LY411575 est un inhibiteur de la gamma-sécrétase de petite taille, hautement puissant, qui empêche la signalisation Notch. La gamma-sécrétase est un élément clé de la voie de signalisation Notch, qui joue un rôle crucial dans les décisions du destin cellulaire, notamment la prolifération, la différenciation et l'apoptose des cellules . LY411575 s'est avéré favoriser la différenciation des cellules caliciformes dans l'intestin de la souris et la différenciation neuronale dans les cellules souches embryonnaires de souris .
Applications De Recherche Scientifique
Alzheimer’s Disease Research
-
Reduction of Amyloid-Beta Levels :
- Studies have demonstrated that LY-411575 significantly lowers both soluble and insoluble amyloid-beta levels in plasma and brain tissues of APP:PS1 transgenic mice. The treatment resulted in approximately a 60% reduction in circulating amyloid levels within one week, maintaining this effect throughout the study duration .
- This reduction correlates with the compound's ability to inhibit gamma-secretase activity, thereby preventing the cleavage of APP into amyloid-beta peptides.
- Neuritic Abnormalities :
Bone Health and Osteoclast Differentiation
-
Inhibition of Osteoclast Formation :
- This compound has been shown to suppress osteoclast differentiation and activity, making it a candidate for treating osteolytic bone diseases. In vitro studies revealed that it inhibits osteoclast-specific gene expression and bone resorption through the Notch/HES1 signaling pathway .
- In vivo experiments indicated protective effects against lipopolysaccharide-induced calvarial bone destruction, suggesting its therapeutic potential in managing conditions characterized by excessive bone resorption.
- Regulation of Osteoblast Differentiation :
Comparative Efficacy
Case Studies
-
Alzheimer's Disease Models :
- In a controlled study involving APP:PS1 mice, administration of this compound resulted in significant reductions in both plasma and brain levels of amyloid-beta peptides over three weeks. However, the treatment did not impact existing neuritic abnormalities, indicating a selective effect on amyloid pathology rather than broader neuroprotective effects .
-
Bone Resorption Studies :
- A series of experiments demonstrated that this compound effectively inhibited osteoclast formation in vitro and provided protective effects against bone loss in vivo models induced by inflammatory stimuli. The compound's ability to modulate Notch signaling pathways was crucial for its efficacy in these studies .
Safety and Toxicity Considerations
While this compound shows promise as a therapeutic agent, there are notable safety concerns associated with its use. High doses have been linked to gastrointestinal toxicity and immunosuppressive effects due to interference with Notch receptor processing. Careful dose management is essential to mitigate these adverse effects while maximizing therapeutic benefits .
Mécanisme D'action
Target of Action
LY-411575, also known as LY411575 or LY 411575, is a potent, cell-permeable, and selective small molecule inhibitor of γ-secretase . The primary target of this compound is γ-secretase, an enzyme that plays a crucial role in the Notch signaling pathway .
Mode of Action
This compound interacts with γ-secretase, inhibiting its activity and thereby preventing the processing and activation of Notch . This inhibition of Notch signaling is achieved at an IC50 value of 0.39 nM . Additionally, this compound can inhibit the production of Aβ40 protein, with IC50 values of 0.078 nM and 0.082 nM in membrane-based and cell-based γ-secretase assays, respectively .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Notch signaling pathway . By inhibiting γ-secretase, this compound prevents the cleavage of Notch, thereby blocking the activation of the Notch signaling pathway . This results in downstream effects such as the induction of goblet cell differentiation in the intestine and the promotion of neural differentiation in mouse embryonic stem cells .
Pharmacokinetics
It is noted that this compound is cell-permeable , suggesting that it can readily cross cell membranes, which may influence its bioavailability.
Result of Action
The inhibition of γ-secretase by this compound leads to a reduction in Aβ/42 after acute or chronic treatment, and blocks Notch activation . Studies have shown that treatment with this compound arrests KrasG12V-driven NSCLCs in association with inhibition of HES1 expression and ERK phosphorylation . In addition, this compound has been shown to induce apoptosis .
Action Environment
It is worth noting that the effects of this compound can vary depending on the specific cellular and physiological context, such as the type of cells and the presence of other signaling molecules .
Analyse Biochimique
Biochemical Properties
LY-411575 is a potent inhibitor of γ-secretase, an intramembrane-cleaving aspartyl protease that cleaves type-I membrane proteins, including the amyloid precursor protein (APP) and Notch receptors . By inhibiting γ-secretase, this compound reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease . Additionally, this compound blocks Notch activation, which is essential for cell fate decisions, including cell proliferation, differentiation, and apoptosis . The compound interacts with the active site of γ-secretase, preventing the cleavage of its substrates and thereby modulating various cellular processes.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In neuronal cells, this compound reduces the production of amyloid-β peptides, thereby potentially mitigating the neurotoxic effects associated with Alzheimer’s disease . In immune cells, this compound alters lymphocyte development and impairs intrathymic differentiation at the CD4-CD8-CD44+CD25+ precursor stage . In the intestine, this compound promotes goblet cell differentiation and drastically alters tissue morphology . The compound also induces apoptosis in Kaposi’s sarcoma cells and promotes neural differentiation in mouse embryonic stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of γ-secretase activity. γ-Secretase is a multi-subunit protease complex that includes presenilin, nicastrin, APH-1, and PEN-2 . This compound binds to the active site of presenilin, the catalytic subunit of γ-secretase, and inhibits its proteolytic activity . This inhibition prevents the cleavage of APP and Notch receptors, leading to reduced production of amyloid-β peptides and inhibition of Notch signaling . The compound’s ability to block Notch activation results in altered cell fate decisions and induction of apoptosis in certain cell types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Chronic treatment with this compound inhibits β-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation . The compound’s stability and degradation over time have been studied, showing that it remains effective in reducing amyloid-β levels and blocking Notch activation over extended periods . Long-term effects of this compound include changes in thymic cellularity and intestinal morphology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, doses of this compound that inhibit amyloid-β production have marked effects on lymphocyte development and intestinal morphology . Higher doses of this compound induce intestinal goblet cell hyperplasia and thymus atrophy by inhibiting Notch signaling . The compound also decreases cortical amyloid-β levels in transgenic mice with an effective dose (ED50) of approximately 0.6 mg/kg . High doses of this compound can lead to toxic or adverse effects, including altered lymphocyte development and impaired intrathymic differentiation .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with γ-secretase . The compound inhibits the cleavage of APP and Notch receptors, thereby modulating the production of amyloid-β peptides and Notch signaling . This compound also affects the metabolic flux of these pathways, leading to changes in metabolite levels and cellular responses . The inhibition of γ-secretase by this compound has been shown to reduce amyloid-β levels in the brain and plasma of treated animals.
Analyse Des Réactions Chimiques
LY411575 subit diverses réactions chimiques, impliquant principalement son rôle d'inhibiteur de la gamma-sécrétase. Il bloque l'activation de Notch in vitro à des concentrations de 500 micromolaires . Le composé est connu pour induire l'apoptose dans les cellules de sarcome de Kaposi primaires et immortalisées . Les principaux produits formés à partir de ces réactions sont généralement liés à l'inhibition de la signalisation Notch et aux réponses cellulaires subséquentes.
Applications de recherche scientifique
LY411575 a un large éventail d'applications de recherche scientifique :
Neurosciences : Favorise la différenciation neuronale des cellules progénitrices neuronales dérivées de cellules souches embryonnaires de souris.
Recherche sur le cancer : Induit l'apoptose dans les cellules de sarcome de Kaposi primaires et immortalisées.
Biologie des cellules souches : Favorise la différenciation des cellules caliciformes dans l'intestin de la souris et les organoïdes coloniques cultivés.
Biologie des cellules épithéliales : Induit la différenciation des cellules ciliées à partir des cellules souches de l'oreille interne in vitro et la transdifférenciation des cellules de soutien en cellules ciliées in vivo.
Mécanisme d'action
LY411575 exerce ses effets en inhibant la gamma-sécrétase, ce qui empêche le traitement et l'activation des récepteurs Notch . Les récepteurs Notch sont des protéines transmembranaires qui jouent un rôle clé dans les décisions du destin cellulaire. En bloquant la gamma-sécrétase, LY411575 empêche le clivage des récepteurs Notch, inhibant ainsi leur activation et les voies de signalisation en aval .
Comparaison Avec Des Composés Similaires
LY411575 est unique en raison de sa forte puissance en tant qu'inhibiteur de la gamma-sécrétase. Des composés similaires comprennent :
DAPT : Un autre inhibiteur de la gamma-sécrétase, mais avec une puissance et une spécificité différentes.
Composé E : Un inhibiteur de la gamma-sécrétase avec des propriétés chimiques et des applications distinctes.
Semagacestat : Un inhibiteur de la gamma-sécrétase qui a été étudié pour son potentiel dans le traitement de la maladie d'Alzheimer.
LY411575 se distingue par ses applications spécifiques dans la promotion de la différenciation dans divers types de cellules et son inhibition puissante de la signalisation Notch .
Méthodes De Préparation
La préparation de LY411575 implique des voies synthétiques et des conditions de réaction spécifiques. Une méthode consiste à formuler LY411575 en une solution à 10 milligrammes par millilitre dans 50 % de polyéthylène glycol, 30 % de propylène glycol et 10 % d'éthanol, qui est ensuite diluée dans 0,4 % de méthylcellulose pour le dosage . les méthodes détaillées de production industrielle ne sont pas facilement disponibles dans la littérature actuelle.
Activité Biologique
LY-411575 is a potent γ-secretase inhibitor that has garnered significant attention for its biological activity, particularly in the context of Alzheimer's disease and various cancers. This article delves into the compound's mechanisms, effects on different biological pathways, and its therapeutic potential across various conditions.
Overview of γ-Secretase
γ-Secretase is a multi-subunit protease complex responsible for cleaving type-I membrane proteins, including the amyloid precursor protein (APP) and Notch receptors. The cleavage of APP leads to the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Additionally, γ-secretase plays a crucial role in Notch signaling, which is essential for various cellular processes including cell differentiation and proliferation.
This compound inhibits γ-secretase activity with high potency, exhibiting IC50 values of 0.078 nM in membrane assays and 0.082 nM in cell-based assays. It also inhibits Notch signaling by blocking the S3 cleavage of Notch with an IC50 value of 0.39 nM . This dual inhibition underlines its potential as a therapeutic agent in diseases characterized by dysregulated Aβ production and aberrant Notch signaling.
Alzheimer's Disease
In preclinical studies, this compound has been shown to significantly reduce Aβ levels in both plasma and brain tissues. For instance, administration of 10 mg/kg orally resulted in decreased levels of Aβ40 and Aβ42 in transgenic CRND8 mice . The compound's ability to lower Aβ levels correlates with its inhibition of γ-secretase activity.
Cancer Research
This compound's effects extend beyond neurodegenerative diseases; it has demonstrated potential in cancer research as well. Specifically, it inhibits Notch signaling pathways that are often activated in various cancers, including leukemia. Studies have shown that this compound can induce apoptosis in Kaposi's sarcoma cells by inhibiting Notch signaling .
Osteoclast Differentiation
Recent studies have highlighted this compound's role in bone health by suppressing osteoclast differentiation. It inhibits osteoclast-specific gene expression and bone resorption through the Notch/HES1/MAPK (ERK and p38)/Akt-mediated NFATc1 pathway . This suggests that this compound may be beneficial in treating osteolytic bone diseases.
In Vivo Studies
- Alzheimer's Disease Model : In TgCRND8 mice treated with this compound at doses ranging from 1 to 10 mg/kg, significant reductions in brain Aβ levels were observed alongside alterations in lymphopoiesis and intestinal cell differentiation .
- Osteolytic Bone Diseases : In models of lipopolysaccharide-induced calvarial bone destruction, this compound exhibited protective effects by reducing osteoclast formation and activity .
- Clinical Trials : Phase 2 trials targeting Aβ production demonstrated that LY-450139 (a related compound) could significantly reduce plasma Aβ concentrations by up to 64.6% without major adverse effects .
Data Summary Table
Study/Model | Dose (mg/kg) | Effect on Aβ Levels | Other Observations |
---|---|---|---|
TgCRND8 Mice | 10 | Decreased Aβ40 & Aβ42 | Altered lymphopoiesis |
Osteolytic Disease Model | Varies | Reduced osteoclast activity | Protective against lipopolysaccharide-induced damage |
Phase 2 Alzheimer Trial | 60-140 | Plasma Aβ reduction (up to 64.6%) | Well tolerated, minimal adverse effects |
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSJYNJIZWPSB-CVRXJBIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439850 | |
Record name | LY-411575 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209984-57-6 | |
Record name | (αS)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209984-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 411575 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-411575 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is LY411575, and what is its primary mechanism of action?
A: LY411575 (also known as LY-411575) is a potent, small-molecule inhibitor of γ-secretase, an enzyme complex involved in the cleavage of various transmembrane proteins, including amyloid precursor protein (APP) and Notch. [, , ] LY411575 exerts its effect by directly binding to the γ-secretase complex and inhibiting its proteolytic activity. []
Q2: How does LY411575 affect the amyloidogenic pathway?
A: LY411575 effectively inhibits the final cleavage step of APP by γ-secretase, preventing the generation of amyloid-β (Aβ) peptides, specifically Aβ40 and Aβ42, which are implicated in the pathogenesis of Alzheimer's disease (AD). [, , ]
Q3: What are the downstream effects of LY411575 on Notch signaling?
A: By inhibiting γ-secretase, LY411575 prevents the release of the Notch intracellular domain (NICD), a crucial step in the activation of the Notch signaling pathway. [, , , ] This inhibition subsequently downregulates the expression of Notch target genes, such as Hes-1 and Hey-1, affecting cellular processes like cell proliferation, differentiation, and apoptosis. [, , ]
Q4: Does LY411575 affect Aβ turnover and deposition in the brain?
A: Research indicates that LY411575 can reduce the production of soluble Aβ in the brain and cerebrospinal fluid (CSF), leading to a decrease in amyloid plaque formation in mouse models of AD. [, , , ] The extent of plaque reduction appears to be inversely related to the initial amyloid load in different brain regions. []
Q5: How does LY411575 impact the processing of the hepatitis C virus (HCV) core protein?
A: Studies suggest that LY411575 can inhibit signal peptide peptidase (SPP), another enzyme targeted by LY411575 that is involved in HCV core protein maturation. [, ] This inhibition leads to the degradation of the HCV core protein and suppression of infectious viral particle production. [, ]
Q6: What is the molecular formula and weight of LY411575?
A: The molecular formula of LY411575 is C28H25F2N3O4, and its molecular weight is 505.5 g/mol. [, ]
Q7: Is there spectroscopic data available for LY411575?
A: Yes, spectroscopic data including 1H-NMR and LC-MS have been used to confirm the structure of LY411575 and its intermediates during synthesis. [, ]
Q8: Is there information available on the material compatibility of LY411575?
A8: Specific information regarding the material compatibility of LY411575 is limited in the provided research.
Q9: What is known about the stability of LY411575 under various conditions?
A: While detailed stability studies are not extensively covered, research suggests that LY411575 exhibits suitable stability for in vitro and in vivo experiments. [, , ] Further investigation is needed to determine its stability profile under diverse environmental conditions.
Q10: Does LY411575 possess any catalytic properties?
A: No, LY411575 functions as an enzyme inhibitor and does not exhibit catalytic properties. [, , ]
Q11: Have computational methods been employed in LY411575 research?
A11: Specific details regarding computational chemistry and modeling studies on LY411575 are limited in the provided research.
Q12: How do structural modifications of LY411575 affect its activity and potency?
A: Research has explored modifications of the LY411575 structure, aiming to improve its pharmacological properties. [] For instance, replacing a metabolically labile site led to the development of analog (R/S),(S)-13 with enhanced in vivo activity after oral administration. [] Another study explored modifications resulting in a carbamate analog with comparable potency and improved molecular properties. []
Q13: Are there structural features critical for the selective inhibition of γ-secretase by LY411575?
A: While specific structure-activity relationships regarding LY411575's selectivity are not extensively detailed, research suggests that modifications targeting metabolically labile positions can enhance its in vivo efficacy without compromising its inhibitory activity on γ-secretase. []
Q14: What formulation strategies have been explored to improve LY411575's bioavailability?
A: Research highlights that structural modifications, such as replacing a metabolically labile position, have led to LY411575 analogs with improved oral bioavailability. [] This suggests that strategic chemical modifications are a viable approach to enhancing its pharmacokinetic profile.
Q15: Is there information available regarding LY411575's compliance with SHE regulations?
A15: The provided research focuses on the scientific and pharmacological aspects of LY411575, and information concerning its compliance with SHE regulations is not discussed.
Q16: What is the pharmacokinetic profile of LY411575?
A: Studies in mice indicate that LY411575 can effectively reduce Aβ levels in the brain, CSF, and plasma, with distinct time courses of reduction and recovery observed in each compartment. [, , ] These findings suggest different dynamics of Aβ turnover in these tissues.
Q17: What in vitro models have been used to study LY411575's activity?
A: LY411575's inhibitory effects have been investigated in various in vitro models, including cell lines overexpressing human APP, primary neuronal cultures, and taste organoids. [, , ] These models have been instrumental in elucidating its impact on Aβ production, Notch signaling, and cellular responses.
Q18: Which animal models have been employed to investigate the effects of LY411575?
A: Numerous studies have employed mouse models, including transgenic models of AD (e.g., Tg2576) and HCV core transgenic mice, to evaluate the in vivo efficacy of LY411575. [, , , , ] These models have provided insights into its effects on Aβ deposition, HCV core protein expression, and associated pathological features.
Q19: Has LY411575 been evaluated in clinical trials?
A19: While LY411575 has shown promise in preclinical studies, it has not progressed to clinical trials for the treatment of AD or other conditions.
Q20: Are there known resistance mechanisms to LY411575?
A: Research suggests that certain aggressive mutations in presenilin-1 (PS1), a component of the γ-secretase complex, can confer insensitivity to LY411575 and other Aβ42-lowering NSAIDs. [] This finding highlights the potential influence of genetic background on drug response.
Q21: What is the safety profile of LY411575?
A: While LY411575 has demonstrated efficacy in preclinical models, potential toxicity concerns, particularly with long-term use, have been raised. [, ] Further research is necessary to comprehensively assess its safety profile.
Q22: Have specific drug delivery strategies been explored for LY411575?
A22: Information regarding targeted drug delivery approaches for LY411575 is limited in the provided research.
Q23: What analytical methods have been used to quantify LY411575 and its effects?
A: Various analytical techniques, including immunoassays (ELISA), Western blotting, immunohistochemistry, and gene expression analysis (RT-qPCR), have been employed to measure LY411575's effects on Aβ levels, target protein expression, and cellular responses. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.